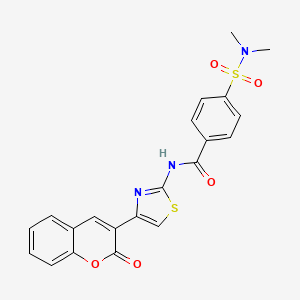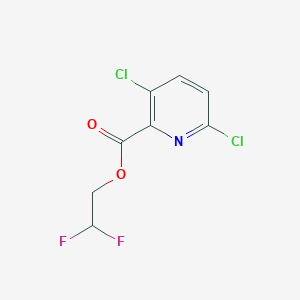
2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as DFP-10825, and its chemical formula is C8H4Cl2F2NO2.
Mecanismo De Acción
The mechanism of action of DFP-10825 involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and the inhibition of this enzyme leads to the accumulation of DNA damage in cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and migration of cancer cells. It has also been shown to reduce inflammation and to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DFP-10825 is its strong inhibitory effect on cancer cell growth. This makes it a promising candidate for further research and development as an anticancer agent. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on DFP-10825. One potential avenue is to investigate its use in combination with other anticancer agents, to determine whether it has synergistic effects. Another potential direction is to investigate its use in the treatment of other inflammatory diseases, such as multiple sclerosis. Finally, further research is needed to determine the safety and efficacy of DFP-10825 in clinical trials, and to develop a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of DFP-10825 involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 2,2-difluoroethanol in the presence of a base catalyst. The reaction is carried out at high temperatures and pressures to yield the final product.
Aplicaciones Científicas De Investigación
DFP-10825 has been studied for its potential use as an anticancer agent. Research has shown that it has a strong inhibitory effect on the growth of cancer cells, particularly in breast cancer and lung cancer. In addition, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2,2-difluoroethyl 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F2NO2/c9-4-1-2-5(10)13-7(4)8(14)15-3-6(11)12/h1-2,6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJIYEATPHGNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)OCC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

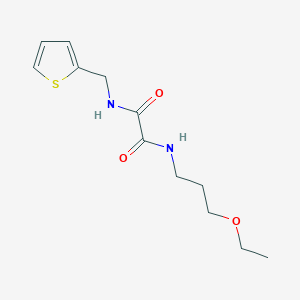
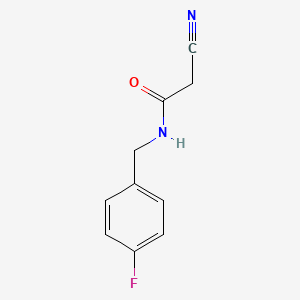
![N-(2,6-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2919909.png)
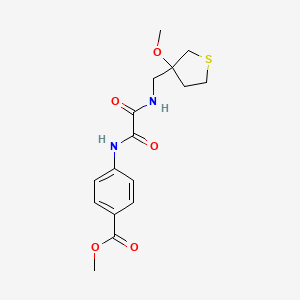
![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)

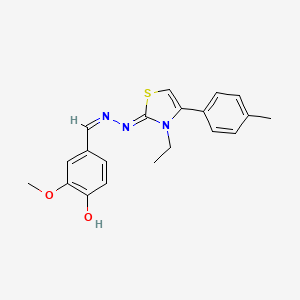

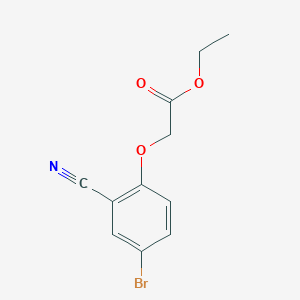
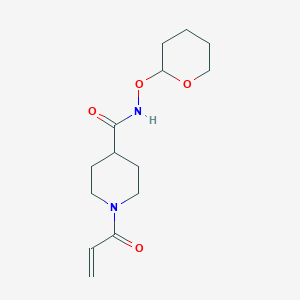
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide](/img/structure/B2919925.png)
![2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2919927.png)

